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molecular formula C8H10FNO B1351421 2-(4-Fluorophenoxy)ethanamine CAS No. 6096-89-5

2-(4-Fluorophenoxy)ethanamine

Cat. No. B1351421
M. Wt: 155.17 g/mol
InChI Key: HTMIRIIZZGJJBK-UHFFFAOYSA-N
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Patent
US08518934B2

Procedure details

Hydrazine solution (138 mg, 2.75 mmol) was added to a solution of 2-(2-(4-fluorophenoxy)ethyl)isoindoline-1,3-dione (713 mg, 2.5 mmol) in methanol (8 ml) and stirred at room temperature for 4 hours. The resulting solid was filtered off and concentrated in vacuo. The residue was triturated with diethyl ether (30 ml), and the resulting solid was filtered off again and concentrated in vacuo to give 2-(4-fluorophenoxy)ethanamine (280 mg, 70%) as colorless oil: LCMS: 325 [M+1]+.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
713 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NN.[F:3][C:4]1[CH:23]=[CH:22][C:7]([O:8][CH2:9][CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:6][CH:5]=1>CO>[F:3][C:4]1[CH:23]=[CH:22][C:7]([O:8][CH2:9][CH2:10][NH2:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
NN
Name
Quantity
713 mg
Type
reactant
Smiles
FC1=CC=C(OCCN2C(C3=CC=CC=C3C2=O)=O)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether (30 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(OCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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